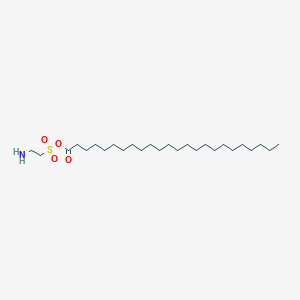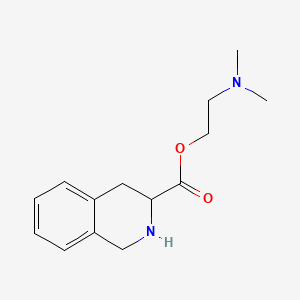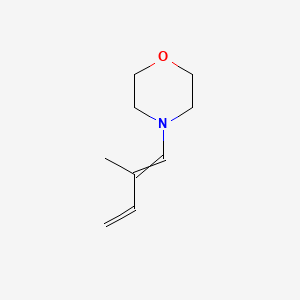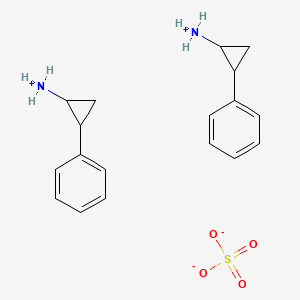
Bis-(2-phenylcyclopropylammonium)sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-phenylcyclopropylammonium)sulfate is a chemical compound with the molecular formula C18H24N2O4S and a molecular weight of 364.5 g/mol. It is known for its unique structure, which includes two phenylcyclopropylammonium groups linked by a sulfate ion. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-phenylcyclopropylammonium)sulfate typically involves the reaction of 2-phenylcyclopropan-1-amine with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
- Dissolve 2-phenylcyclopropan-1-amine in an appropriate solvent.
- Slowly add sulfuric acid to the solution while stirring.
- Maintain the reaction mixture at a specific temperature and pH.
- Isolate the product by filtration and purification techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves using industrial-grade equipment to control reaction conditions and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(2-phenylcyclopropylammonium)sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Bis-(2-phenylcyclopropylammonium)sulfate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of bis-(2-phenylcyclopropylammonium)sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylcyclopropan-1-amine: A precursor in the synthesis of bis-(2-phenylcyclopropylammonium)sulfate.
Cyclopropylamine: A structurally similar compound with different chemical properties.
Phenylcyclopropylamine: Another related compound with distinct applications
Uniqueness
This compound is unique due to its dual phenylcyclopropylammonium groups linked by a sulfate ion, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H24N2O4S |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(2-phenylcyclopropyl)azanium;sulfate |
InChI |
InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4) |
InChI-Schlüssel |
BKPRVQDIOGQWTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1[NH3+])C2=CC=CC=C2.C1C(C1[NH3+])C2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


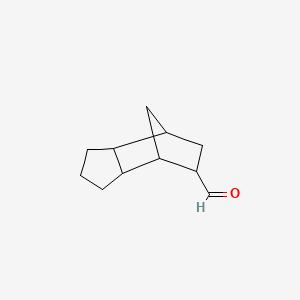
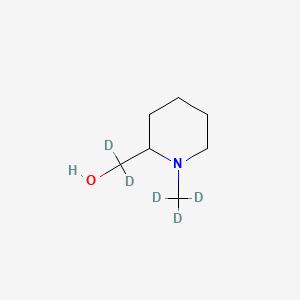
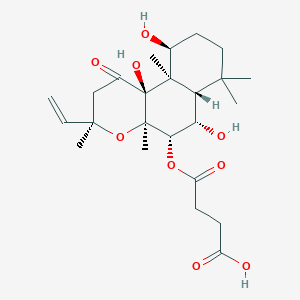

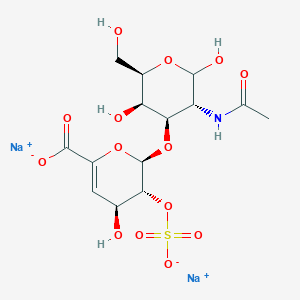

![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)
